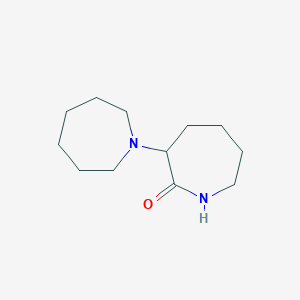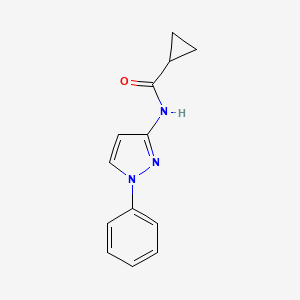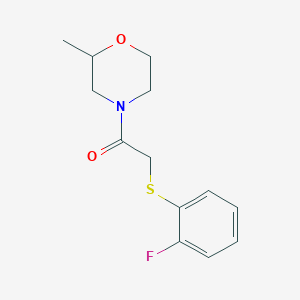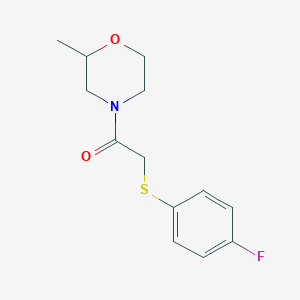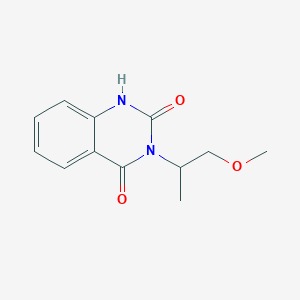
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione, also known as PD 153035, is a synthetic compound that belongs to the quinazoline class of molecules. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione 153035 works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to a decrease in the activation of downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are involved in cell growth and survival. By inhibiting these pathways, this compound 153035 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the EGFR, it has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound 153035 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In addition, this compound 153035 has been shown to enhance the sensitivity of cancer cells to radiation therapy, which is commonly used in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione 153035 has several advantages for use in lab experiments. It is a highly selective inhibitor of the EGFR, which makes it useful for studying the role of this receptor in various cellular processes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound 153035 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experimental systems. In addition, its potency can vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research on 3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione 153035. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and psoriasis. Another direction is to explore its potential in combination with other anticancer agents, such as radiation therapy or chemotherapy. Additionally, further research is needed to understand the mechanisms underlying its effects on MMP expression and angiogenesis, which could lead to the development of new therapeutic strategies for cancer treatment.
Métodos De Síntesis
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione 153035 can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 2-methoxypropene in the presence of sodium methoxide, followed by reduction with zinc powder and acetic acid. Alternatively, it can be prepared by the reaction of 2-chloro-4-nitroaniline with 2-methoxypropanol in the presence of sodium hydroxide, followed by reduction with sodium dithionite.
Aplicaciones Científicas De Investigación
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione 153035 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, prostate, and ovarian cancer cells. This compound 153035 works by blocking the activity of the EGFR, which is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. In addition to its anticancer properties, this compound 153035 has also been studied for its potential in the treatment of other diseases, such as Alzheimer's disease and psoriasis.
Propiedades
IUPAC Name |
3-(1-methoxypropan-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(7-17-2)14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFALWKHUGRJPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

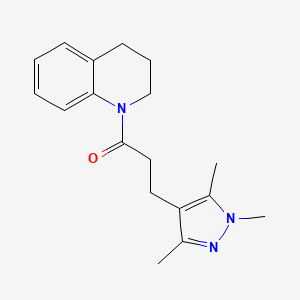
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
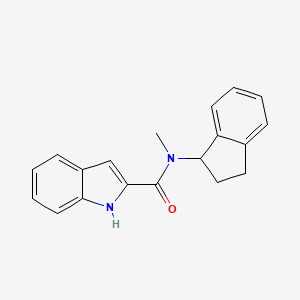

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
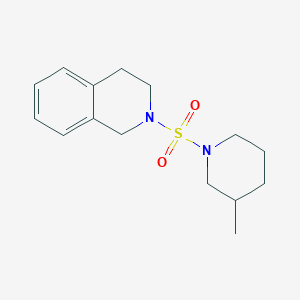
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
